molecular formula C10H20O B1346635 1,2-Epoxydecane CAS No. 2404-44-6

1,2-Epoxydecane

Cat. No. B1346635
CAS RN: 2404-44-6
M. Wt: 156.26 g/mol
InChI Key: AAMHBRRZYSORSH-UHFFFAOYSA-N
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Scientific Research Applications

Photocatalytic Epoxidation

1,2-Epoxydecane can be formed through photocatalytic epoxidation processes. One study demonstrates that 1-decene can be converted to 1,2-epoxydecane using UV-irradiated TiO2 powder with molecular oxygen as the oxygen source. Remarkably, the presence of hydrogen peroxide increases the rate of epoxide generation, especially under visible light, indicating potential for more efficient photocatalytic reactions (Ohno et al., 2001).

Plasma-Induced Epoxidation

Another method for generating 1,2-epoxydecane involves atmospheric pressure glow plasma (APGP) to oxidize 1-decene. This technique allows for the partial oxidation of organic compounds under atmospheric pressure without catalysts. The study underscores the role of various experimental parameters in optimizing the yields of 1,2-epoxydecane (Suga & Sekiguchi, 2006).

Copolymerization Applications

1,2-Epoxydecane, derived from canola oil monomers, has applications in copolymerization. It can be copolymerized with carbon dioxide and different cyclic anhydrides using a double metal cyanide catalyst. This results in the rapid synthesis of polycarbonates and polyesters with potential for various applications, as demonstrated by the high conversions and molecular weights achieved under microwave-assisted polymerization conditions (Jin, Zeng, & Ullah, 2017).

Hydrolysis and Enantioselectivity Studies

The hydrolysis of 1,2-epoxydecane catalyzed by rabbit liver microsomal epoxide hydrolase has been studied to understand the enzyme's enantioselectivity. The study found that both enantiomers of 1,2-epoxydecane are good substrates, with the alkyl chain affecting the enantiomeric excess of the produced diols (Bellucci et al., 1989).

Reactions with Lewis Acid Metal Halides

1,2-Epoxydecane's reaction with various metal halides was studied to investigate the regioselectivity in cleaving epoxide to isomeric halohydrins. The study provided insights into the yields and ratios of the products, contributing to the understanding of chemical reactions involving terminal epoxides (Eisch et al., 1992).

properties

IUPAC Name

2-octyloxirane
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InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-10-9-11-10/h10H,2-9H2,1H3
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InChI Key

AAMHBRRZYSORSH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCC1CO1
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Molecular Formula

C10H20O
Record name 1,2-EPOXYDECANE
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DSSTOX Substance ID

DTXSID4025242
Record name 1,2-Epoxydecane
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Molecular Weight

156.26 g/mol
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Physical Description

1,2-epoxydecane is a clear colorless mobile liquid with a ethereal odor. (NTP, 1992)
Record name 1,2-EPOXYDECANE
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Boiling Point

234 to 235 °F at 35 mmHg (NTP, 1992)
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Flash Point

173 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
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Density

0.837 (NTP, 1992) - Less dense than water; will float
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Product Name

1,2-Epoxydecane

CAS RN

2404-44-6, 68413-40-1
Record name 1,2-EPOXYDECANE
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Synthesis routes and methods

Procedure details

In a 25 mL scintillation vial equipped with a magnetic stirrer, 1-decene (1.41 g, 10 mmol) was placed followed by addition of 4 mL dichloromethane. To this solution was added BTSP (2.8 g, 15 mmol). The vial was immersed into ice/water bath. After 5 minutes Re2O7 (24 mg, 0.05 mmol)5 was added followed by 10 μL of water. The reaction turned bright yellow and was allowed to warm up to room temperature and stirred for 14 h. Upon completion, water (3 drops) was added followed by manganese dioxide (ca. 5 mg) in order to decompose the remaining H2O2. The destruction of H2O2 was evident by the disappearance of yellow color. The mixture was then dried over Na2SO4. Concentration afforded 1-decene oxide (1.48 g, 94% yield) of a colorless oil.
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
[Compound]
Name
Re2O7
Quantity
24 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
5 mg
Type
catalyst
Reaction Step Five
Name
Quantity
10 μL
Type
solvent
Reaction Step Six
Yield
94%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2-Epoxydecane
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1,2-Epoxydecane
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1,2-Epoxydecane
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1,2-Epoxydecane
Reactant of Route 5
1,2-Epoxydecane
Reactant of Route 6
1,2-Epoxydecane

Citations

For This Compound
415
Citations
T Watabe, N Yamada - Biochemical Pharmacology, 1975 - Elsevier
accepted 12 November 1974) nI-Olefins with eight, ten or twelve carbon atoms are common sources for plasticizers and with fourteen, sixteen or eighteen carbon atoms for sodium alkyl …
Number of citations: 21 www.sciencedirect.com
T Ohno, Y Masaki, S Hirayama, M Matsumura - Journal of Catalysis, 2001 - Elsevier
1-Decene was converted to 1,2-epoxydecane on UV-irradiated TiO 2 powder using molecular oxygen as the oxygen source. Other main products were nonanal and 2-decanone. For …
Number of citations: 208 www.sciencedirect.com
BJ Abbott, CT Hou - Applied Microbiology, 1973 - Am Soc Microbiol
Resting cells of Pseudomonas oleovorans PO-1R that had been grown on octane oxidized 1-alkenes containing 6 to 12 carbon atoms and 1,7-octadiene to their corresponding 1,2-…
Number of citations: 97 journals.asm.org
AIA Soliman, T Utsunomiya, T Ichii, H Sugimura - Langmuir, 2018 - ACS Publications
This work describes the UV alkoxylation of a series of 1,2-epoxyalkanes on the hydrogen-terminated silicon (H–Si) substrate. The formation of alkoxy self-assembled monolayers (SAMs…
Number of citations: 12 pubs.acs.org
TY Lin, MR Fuh, YS Lin, CR Wen… - Journal of the Chinese …, 2000 - Wiley Online Library
Rate constants directly measured from the GC‐analyzed method for SmI 2 reduction of 2‐heptanone and 1,2‐epoxydecane in the presence of various proton sources were obtained. …
Number of citations: 5 onlinelibrary.wiley.com
PS Dragovich, TJ Prins, R Zhou - The Journal of Organic …, 1995 - ACS Publications
The reduction of an epoxide to a saturated alcohol is a useful transformation in organic synthesis, and many methods have been developed which accomplish this conversion. 1 Of these…
Number of citations: 56 pubs.acs.org
TV RajanBabu, WA Nugent - Journal of the American Chemical …, 1989 - ACS Publications
“Method A: using isolated Cp2TiCl; method B: in situ preparation.^ Isolated as mixture of lactones and hydroxy esters." Mixture of other diastereomers (3%) is also formed. d A mixture of …
Number of citations: 236 pubs.acs.org
T Ohno, K Nakabeya, M Matsumura - Journal of Catalysis, 1998 - Elsevier
Linear alkyl olefins were oxidized to epoxides on photoirradiated TiO 2 powder by molecular oxygen. The reaction rate was significantly dependent on the kind of TiO 2 powders used …
Number of citations: 70 www.sciencedirect.com
MS Newman, G Underwood… - Journal of the American …, 1949 - ACS Publications
The 5-(/>-halobenzylamino)-9-diethylamino-benzo [a] phenoxazine chlorides and corresponding 5-allylamino compound have been prepared. The intermediates, N-(p-halobenzyl)- a-…
Number of citations: 45 pubs.acs.org
Y Suga, H Sekiguchi - Thin solid films, 2006 - Elsevier
This study describes the epoxidation of 1-decene with atmospheric pressure glow plasma (APGP). The experiment was carried out by exposing liquid 1-decene to oxygen plasma jet. …
Number of citations: 13 www.sciencedirect.com

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